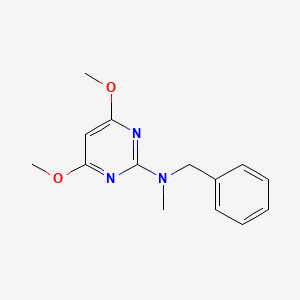![molecular formula C24H30N8O B12267247 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12267247.png)
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(1-{3-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)pipérazine est un composé organique complexe qui présente une combinaison unique de structures hétérocycliques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-{4-[(1-{3-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)pipérazine implique généralement plusieurs étapes :
Formation du noyau triazolo[4,3-b]pyridazine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions acides ou basiques pour former le cycle triazolo[4,3-b]pyridazine.
Attachement du groupe pipéridinyle : Le groupe pipéridinyle est introduit par des réactions de substitution nucléophile, souvent en utilisant des dérivés de pipéridine et des groupes partants appropriés.
Formation du lien but-2-yn-1-yl : Cela implique le couplage de la partie alkyne avec l’intermédiaire pipéridinyle, généralement en utilisant des réactions de couplage croisé catalysées au palladium.
Couplage final avec la pipérazine : La dernière étape implique le couplage de la pyridin-2-ylpipérazine avec l’intermédiaire but-2-yn-1-yl, souvent en utilisant des techniques de formation de liaison amide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l’utilisation du criblage à haut débit pour identifier les catalyseurs et les réactifs les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
1-{4-[(1-{3-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)pipérazine peut subir divers types de réactions chimiques :
Oxydation : Le composé peut être oxydé aux parties triazolo ou pyridazinyle, formant potentiellement des N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le lien alkyne, le convertissant en alcène ou en alcane.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques pour introduire de nouveaux substituants.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des N-oxydes, tandis que la réduction pourrait produire des alcènes ou des alcanes.
Applications de la recherche scientifique
1-{4-[(1-{3-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)pipérazine a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent thérapeutique en raison de sa capacité à interagir avec diverses cibles biologiques.
Recherche biologique : Il est utilisé dans des études impliquant l’inhibition enzymatique, la liaison aux récepteurs et les voies de signalisation cellulaire.
Applications industrielles : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux et catalyseurs.
Applications De Recherche Scientifique
1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mécanisme D'action
Le mécanisme d’action du 1-{4-[(1-{3-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les parties triazolo et pyridazinyle sont connues pour se lier aux sites actifs des enzymes, inhibant ainsi leur activité. Le composé peut également interagir avec les récepteurs couplés aux protéines G, modulant les voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-{4-[(1-{3-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)pipéridine
- 1-{4-[(1-{3-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)morpholine
Unicité
L’unicité du 1-{4-[(1-{3-Méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)pipérazine réside dans sa combinaison spécifique de groupes fonctionnels et de structures hétérocycliques, qui confèrent des activités biologiques et une réactivité chimique uniques. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C24H30N8O |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
3-methyl-6-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C24H30N8O/c1-20-26-27-23-7-8-24(28-32(20)23)30-13-9-21(10-14-30)33-19-5-4-12-29-15-17-31(18-16-29)22-6-2-3-11-25-22/h2-3,6-8,11,21H,9-10,12-19H2,1H3 |
Clé InChI |
ZJIMHEOJJCXTPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclopropyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B12267164.png)
![4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12267174.png)
![4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267181.png)
![3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12267187.png)

![5-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267197.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B12267198.png)
![N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12267205.png)

![N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12267215.png)
![4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12267220.png)
![N-cyclopropyl-4-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide](/img/structure/B12267225.png)
![N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12267227.png)
![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12267234.png)
